Dehydroacetic acid

Description

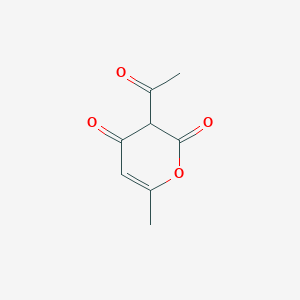

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-6-methylpyran-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRHXDWITVMQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C(=O)O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020014 | |

| Record name | Dehydroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

269.9 °C @ 760 MM HG | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

157 °C; 315 °F (OPEN CUP) | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8 (AIR= 1) | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.9 MM HG AT 100 °C | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals | |

CAS No. |

520-45-6, 16807-48-0 | |

| Record name | 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroacetic acid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016807480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DEHYDROACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

109-111 °C (SUBLIMES) | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dehydroacetic Acid: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroacetic acid (DHA), a pyrone derivative, is a versatile organic compound with significant applications across various industries, including cosmetics, food preservation, and pharmaceuticals. Its efficacy as a fungicide and bactericide has made it a subject of interest for researchers and formulation scientists.[1][2] This technical guide provides an in-depth exploration of the chemical properties and structural features of this compound, offering valuable data and methodologies for professionals in research and development.

Chemical Structure and Tautomerism

This compound, with the IUPAC name 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one, exists in a tautomeric equilibrium between its keto and enol forms.[3][4][5] This dynamic equilibrium is crucial to its chemical reactivity and biological activity.

The predominant tautomers are the 4-hydroxy enol form and the 2-hydroxy enol form. The equilibrium between these forms is influenced by factors such as the solvent and pH.

References

- 1. This compound(520-45-6) IR Spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Photolysis, tautomerism and conformational analysis of this compound and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Dehydroacetic Acid from Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroacetic acid (DHA), a pyrone derivative with a wide range of applications as a preservative, plasticizer, and synthetic intermediate, is accessible through various synthetic routes. This technical guide focuses on the synthesis of this compound from the self-condensation of acetic anhydride. It provides a comprehensive overview of the reaction, including detailed experimental protocols, a proposed reaction mechanism, and a comparative analysis of catalytic conditions. This document is intended to serve as a practical resource for laboratory-scale synthesis and process optimization.

Introduction

This compound (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a versatile organic compound with significant industrial applications. Its synthesis from readily available precursors is a topic of ongoing interest in organic and industrial chemistry. The self-condensation of acetic anhydride presents a direct and atom-economical route to this valuable compound. The reaction proceeds via a condensation-cyclization pathway, typically under thermal conditions and in the presence of a catalyst.[1] This guide will explore the key parameters of this synthesis, providing detailed methodologies and quantitative data to aid in its successful implementation.

Reaction Overview and Mechanism

The synthesis of this compound from acetic anhydride involves the dimerization of two molecules of acetic anhydride to form a linear intermediate, which subsequently undergoes an intramolecular cyclization to yield the final pyranone structure.[1] The overall transformation can be catalyzed by both acids and bases.

Proposed Reaction Pathway

The reaction is believed to proceed through an initial condensation of two acetic anhydride molecules, forming an acetoacetyl intermediate, which then cyclizes. A plausible stepwise mechanism is outlined below.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

While a definitive, high-yield, and detailed protocol for the direct synthesis of this compound from acetic anhydride is not as commonly cited as other methods (e.g., from ethyl acetoacetate), the following represents a generalized procedure based on available literature.

General Procedure for Catalytic Synthesis

Materials:

-

Acetic Anhydride (reagent grade)

-

Catalyst (e.g., concentrated Sulfuric Acid or Pyridine)

-

Ethanol or other suitable solvent for recrystallization

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a thermometer

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, place the acetic anhydride.

-

Catalyst Addition: Carefully add the chosen catalyst to the acetic anhydride while stirring.

-

Heating: Heat the reaction mixture to a temperature between 120°C and 150°C.[1]

-

Reaction Monitoring: Maintain the temperature and continue stirring for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The crude this compound may precipitate out of the solution. If not, the excess acetic anhydride can be carefully removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield white to pale yellow crystals of this compound.[1]

Quantitative Data and Catalyst Comparison

Precise, side-by-side comparative data for various catalysts in the direct synthesis from acetic anhydride is scarce in the literature. However, based on general principles and related reactions, a qualitative comparison can be made.

| Catalyst Type | Catalyst Example | Typical Conditions | Reported Yield (General) | Notes |

| Acidic | Sulfuric Acid | 120-150°C | Moderate | Can lead to side reactions and charring if not controlled. |

| Basic | Sodium Acetate | 120-150°C | Moderate | Generally provides cleaner reactions than strong acids. |

| Basic (Organic) | Pyridine | Reflux | Variable | Often used in acylation reactions; acts as both a catalyst and a base. |

Note: Yields are highly dependent on specific reaction conditions and are generalized from various sources.

For comparison, a well-documented synthesis of this compound from ethyl acetoacetate using sodium bicarbonate as a catalyst reports a yield of 53%.[2] This alternative starting material undergoes a similar condensation-cyclization process.

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

-

Heating: Use a heating mantle or oil bath with proper temperature control to avoid overheating and potential decomposition.

Conclusion

The synthesis of this compound from acetic anhydride is a feasible process that leverages a classic condensation-cyclization strategy. While detailed, high-yield protocols directly from acetic anhydride are less common in peer-reviewed literature compared to syntheses from other precursors, the general methodology is well-established. Careful control of reaction temperature and appropriate selection of a catalyst are crucial for optimizing the yield and purity of the final product. This guide provides a foundational understanding and a practical starting point for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Dehydroacetic Acid and Its Derivatives: A Versatile Scaffold in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, has emerged as a privileged scaffold in organic synthesis due to its multiple reactive sites. This versatile starting material provides a gateway to a vast array of heterocyclic compounds with significant biological activities. This technical guide offers a comprehensive overview of the synthetic utility of DHA and its derivatives, focusing on the preparation of novel molecules with potential applications in medicinal chemistry and drug development.

Synthesis of Key Intermediates: this compound Chalcones

Chalcones derived from this compound are crucial intermediates in the synthesis of various heterocyclic systems. The Knoevenagel condensation of DHA with aromatic aldehydes is a common and efficient method for their preparation.

Experimental Protocol: Synthesis of 3-cinnamoyl-4-hydroxy-6-methyl-2-oxo-2H-pyrans (DHA-Chalcones)

A mixture of this compound (0.01 mol), an appropriate aromatic aldehyde (0.01 mol), and a catalytic amount of piperidine (10 drops) in a suitable solvent such as chloroform (20 mL) is refluxed for 8–10 hours.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent like ethanol to afford the pure chalcone derivative.[1]

Quantitative Data for Chalcone Synthesis

| Entry | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine | Chloroform | 8-10 | 85 | [1] |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Chloroform | 8-10 | 90 | [1] |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Chloroform | 8-10 | 88 | [1] |

| 4 | 4-Nitrobenzaldehyde | Piperidine | Chloroform | 8-10 | 92 | [1] |

Synthesis of Pyridine-Containing Heterocycles

The chalcone derivatives of DHA are excellent precursors for the synthesis of highly substituted pyridine scaffolds, which are of great interest in medicinal chemistry due to their diverse biological activities. The Kröhnke pyridine synthesis is a notable method for this transformation.

Experimental Protocol: Synthesis of Pyridine-Pyrazole Conjugates

The synthesis of these hybrid molecules involves a multi-step process. First, formyl-substituted pyrazoles are prepared. Then, a Claisen-Schmidt condensation between this compound and the formyl-substituted pyrazole is carried out to yield the chalcone intermediate. Finally, the target pyridine derivatives are obtained by reacting the chalcone intermediate with malononitrile and ammonium acetate in ethanol under reflux conditions for 4–5 hours.[1]

Quantitative Data for Pyridine-Pyrazole Conjugate Synthesis

| Entry | Chalcone Intermediate | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | DHA-formyl-phenylpyrazole chalcone | Malononitrile, Ammonium acetate | Ethanol | 4-5 | 78 | [1] |

| 2 | DHA-formyl-(4-chlorophenyl)pyrazole chalcone | Malononitrile, Ammonium acetate | Ethanol | 4-5 | 82 | [1] |

| 3 | DHA-formyl-(4-methoxyphenyl)pyrazole chalcone | Malononitrile, Ammonium acetate | Ethanol | 4-5 | 80 | [1] |

Synthesis of Enamine Derivatives

The acetyl group of this compound is a key functional handle for the synthesis of enamine derivatives. These compounds have shown promising antibacterial activities.

Experimental Protocol: Synthesis of Enamine Derivatives of this compound

This compound (1.19 mmol) is dissolved in a suitable solvent, and the appropriate amine (1.19 mmol) is added. The reaction mixture is then stirred under specific conditions (e.g., reflux, specific temperature) for a designated period. The formation of the enamine derivative can be monitored by TLC. After completion, the product is isolated and purified, often by recrystallization.

Quantitative Data for Enamine Derivative Synthesis

| Entry | Amine | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | Methylamine | - | Neat, rt, 24h | 75 | |

| 2 | Aniline | - | Neat, 60 °C, 24h | 80 | |

| 3 | Benzylamine | - | Neat, rt, 24h | 70 |

Visualizing Synthetic and Biological Pathways

Generalized Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of this compound derivatives.

Representative Reaction Scheme: Kröhnke Pyridine Synthesis

This diagram illustrates the key steps in the Kröhnke synthesis of 2,4,6-trisubstituted pyridines from DHA-derived chalcones.

Signaling Pathway: Inhibition of Wnt/β-catenin Signaling by DHA Derivatives

Several studies suggest that heterocyclic compounds derived from natural products can inhibit the Wnt/β-catenin signaling pathway, a critical pathway in cancer development.[2][3] The following diagram illustrates the canonical Wnt pathway and potential points of inhibition by DHA derivatives.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in organic and medicinal chemistry. The straightforward synthesis of key intermediates like chalcones opens up a plethora of possibilities for the construction of complex heterocyclic frameworks. The demonstrated biological activities of these derivatives, particularly in the realms of antimicrobial and anticancer research, underscore their potential for the development of new therapeutic agents. The ability of some of these compounds to modulate critical signaling pathways, such as the Wnt/β-catenin pathway, further highlights the importance of continued research in this area. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound for the discovery of novel bioactive molecules.

References

CAS number and molecular weight of Dehydroacetic acid

Dehydroacetic acid (DHA) is a pyrone derivative with a wide range of applications, primarily recognized for its efficacy as a preservative. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, analytical methods, and its applications, particularly for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound (CAS Number: 520-45-6) is an organic compound with the molecular formula C₈H₈O₄.[1][2] Its molecular weight is approximately 168.15 g/mol .[1][3][4] This compound typically appears as an odorless, colorless to white or cream-colored crystalline powder.[2][3][4] It is characterized by its weak acidity and is almost insoluble in water, though it shows moderate solubility in many organic solvents.[1][2][4] The sodium salt of this compound, sodium dehydroacetate, is often used in applications requiring greater water solubility.[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| CAS Number | 520-45-6 | [1][2][3][4] |

| Molecular Formula | C₈H₈O₄ | [1][3][4] |

| Molecular Weight | 168.15 g/mol | [1][3][4] |

| Appearance | White to cream-colored crystalline powder | [2][3][4] |

| Melting Point | 109-113 °C | [2][3] |

| Boiling Point | 270 °C | [3][4] |

| Solubility in Water | < 0.1 g / 100 mL (25 °C) | [2][3] |

| pH (saturated solution) | 4 | [2] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the base-catalyzed dimerization of diketene.[1][4] For laboratory-scale synthesis, a common and efficient method involves the self-condensation of ethyl acetoacetate in the presence of a mild base like sodium bicarbonate.

Experimental Protocol: Synthesis from Ethyl Acetoacetate

This protocol outlines a method for the synthesis of this compound by refluxing ethyl acetoacetate.

Materials:

-

Freshly vacuum-distilled ethyl acetoacetate

-

Sodium bicarbonate (NaHCO₃)

-

Toluene

-

Ethanol (for recrystallization)

-

5N Sodium hydroxide solution

-

Dilute sulfuric acid

-

Animal charcoal

-

Heating mantle, reflux condenser, distillation apparatus, flasks, and other standard laboratory glassware

Procedure:

-

Place 100 g (0.78 mole) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate into a 250-mL flask.

-

Heat the mixture to boil the toluene gently, maintaining the reflux until the temperature of the liquid in the flask reaches 200–210 °C. This process typically takes 7–8 hours.

-

During this period, a distillate consisting mainly of ethanol (approximately 27 g) will be collected. The reaction mixture will turn dark brown.

-

While still hot, transfer the reaction mixture to a 200-mL distilling flask and distill under reduced pressure.

-

Collect the fraction boiling up to 140 °C at 12 mm Hg. This fraction is the crude this compound, which will solidify upon cooling.

-

For purification, the crude product can be recrystallized from ethanol to yield a purer product with a melting point of 108 °C.

Alternatively, for purification, the solidified residue can be boiled with 5N sodium hydroxide solution and animal charcoal, then filtered while hot. The sodium salt of this compound will crystallize from the filtrate. Acidification of the salt solution with dilute sulfuric acid will precipitate the purified this compound.

Caption: A diagram illustrating the synthesis workflow of this compound.

Analytical Methodologies

Several analytical techniques are employed for the determination and quality control of this compound. These include titrimetric assays for purity and chromatographic methods for quantification in various matrices.

Experimental Protocol: Titrimetric Assay for Purity

This method is suitable for determining the purity of a this compound sample.

Materials:

-

This compound sample (approx. 500 mg)

-

Neutralized alcohol (75 mL)

-

0.1 N Sodium hydroxide (NaOH) volumetric standard solution

-

Phenolphthalein indicator solution

-

250-mL conical flask, burette, and stand

Procedure:

-

Accurately weigh approximately 500 mg of the this compound sample and transfer it to a 250-mL conical flask.

-

Dissolve the sample in 75 mL of neutralized alcohol.

-

Add a few drops of phenolphthalein indicator solution.

-

Titrate the solution with 0.1 N sodium hydroxide from a burette until a pink endpoint is reached that persists for at least 30 seconds.

-

Perform a blank titration using 75 mL of neutralized alcohol without the sample.

-

Calculate the percentage of this compound in the sample using the appropriate formula, accounting for the volumes consumed by the sample and the blank, the normality of the titrant, and the equivalency factor for this compound (168.2 mg/mEq).

Experimental Protocol: HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a sensitive and selective method for the simultaneous determination of this compound and other preservatives in products like cosmetics.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: TSK gel ODS-80TM (5 µm, 150 x 4.6 mm I.D.) or equivalent reversed-phase C18 column.

-

Mobile Phase: A mixture of water and methanol (65:35, v/v) containing 2.5 mM tetra-n-butylammonium (TBA) hydroxide, with the pH adjusted to 7.0 using phosphoric acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 235 nm.

-

Injection Volume: 10-20 µL.

Sample Preparation (for cosmetic products):

-

Accurately weigh a portion of the cosmetic sample.

-

Perform a solid-phase extraction (SPE) using a Bond-Elut SI cartridge or equivalent to clean up the sample.

-

Elute the acidic preservatives, including this compound, from the SPE cartridge with methanol.

-

The resulting eluate is then ready for injection into the HPLC system.

Caption: A diagram showing the workflow for analyzing this compound via HPLC.

Applications in Research and Drug Development

This compound serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] Its derivatives have been investigated for a variety of biological activities.

Key Application Areas:

-

Antimicrobial and Antifungal Agents: DHA and its metal complexes have demonstrated significant antimicrobial and antifungal properties.[1] For example, copper(II) complexes of DHA derivatives have shown high potency against Escherichia coli and Aspergillus niger.[1]

-

Anticancer Research: Derivatives of this compound are being explored for their potential as anticancer agents, with some compounds showing effective inhibition of cancer cell lines.[1]

-

Enzyme Inhibition: It has been used as an antienzyme in toothpastes.[4]

-

Precursor for Heterocyclic Compounds: DHA is a precursor for the synthesis of other compounds, such as dimethyl-4-pyridones.[4]

-

Drug Development Scaffold: Due to its chemical reactivity and chelating ability, DHA is an important building block in the synthesis of more complex, biologically active molecules and metal complexes for potential therapeutic use.[5]

Caption: A diagram illustrating the relationship between DHA's properties and its applications.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its ability to inhibit the growth of microorganisms, including bacteria and fungi.[2][4] This antimicrobial action is influenced by pH, with greater activity observed in more acidic conditions. While the precise molecular mechanism is not fully elucidated in the provided search results, its function as a preservative is to prevent the proliferation of microbes in aqueous formulations, thereby preventing spoilage.[6] The structure-activity relationship (SAR) studies of DHA derivatives indicate that complexation with metal ions can significantly enhance their antimicrobial efficacy.[1] In the context of drug development, its derivatives are being designed to interact with various biological targets, including enzymes.[5]

References

- 1. This compound: Properties and Biological Activity_Chemicalbook [chemicalbook.com]

- 2. This compound : A Magic Preservative in cosmetics [sdhshchem.com]

- 3. This compound | 520-45-6 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound a privileged medicinal scaffold: A concise review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. us.typology.com [us.typology.com]

Dehydroacetic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility and stability of dehydroacetic acid (DHA) in various solvents and under different environmental conditions. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their formulations.

Introduction to this compound

This compound (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) is a pyrone derivative widely used as a preservative in cosmetics, food, and pharmaceutical products due to its broad-spectrum antimicrobial activity against fungi, yeasts, and bacteria.[1] It presents as an odorless, colorless to white crystalline powder.[2] Understanding its solubility and stability is crucial for formulation development, ensuring product efficacy, safety, and shelf-life.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective incorporation into various formulations. It is generally characterized as being almost insoluble to moderately soluble in water, while exhibiting moderate solubility in most organic solvents.[2] The sodium salt of this compound, sodium dehydroacetate, is often used in aqueous formulations due to its significantly higher water solubility.[2]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents. It is important to note that there are some discrepancies in the reported values, particularly for water, which may be attributed to differences in experimental conditions and analytical methods.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility ( g/100 g) | Solubility (g/L) | Reference |

| Water | < 0.1 | < 1 | [3] |

| Water | - | 0.5 | [3] |

| Acetone | 22 | - | [3] |

| Benzene | 18 | - | [3] |

| Ethanol | 3 | - | [3] |

| Propylene Glycol | 1.5 | - | [3] |

| Glycol | 1.7 | - | [3] |

| Olive Oil | < 1.6 | - | [3] |

| Glycerin | < 0.1 | - | [3] |

Note: A recent publication from 2024, "Solubility determination, model evaluation, molecular simulation and thermodynamic analysis of this compound in thirteen pure solvents," suggests the availability of more extensive solubility data, though the full data set was not accessible at the time of this writing.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Conical flasks with stoppers

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated titration method

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent.

-

Stopper the flask securely and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method or titration.

-

Calculate the solubility of this compound in the solvent, expressed in g/L or other appropriate units.

Stability of this compound

This compound is generally considered stable under normal storage conditions and over a broad pH range, typically between pH 2 and 7, with optimal efficacy below pH 5.5. It is also reported to be stable to heat. However, it is susceptible to degradation under certain conditions.

Factors Affecting Stability

-

pH: While stable over a wide pH range, extreme pH conditions can affect its stability.

-

Temperature: this compound is thermostable, but prolonged exposure to high temperatures, especially in the presence of moisture, can lead to volatilization.[3]

-

Light: Exposure to UV-visible light can cause photodegradation, leading to the formation of by-products.

-

Oxidizing and Reducing Agents: this compound is incompatible with strong oxidizing agents, bases, and reducing agents.[3]

-

Interactions with Other Ingredients: The sodium salt of this compound can form insoluble salts in the presence of certain metal ions, such as magnesium. It can also interact with other preservatives like those that release formaldehyde.

Experimental Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical study involves subjecting the this compound to various stress conditions.

Materials:

-

This compound (analytical grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a UV/PDA detector

-

LC-MS or GC-MS for identification of degradation products

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a specified temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature for a set time.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80-100 °C) for a specified duration. Also, heat a solution of this compound.

-

Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark.

-

Analysis: Analyze the stressed samples at appropriate time intervals using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

-

Identification of Degradants: If significant degradation is observed, use techniques like LC-MS or GC-MS to identify the structure of the degradation products.

-

Kinetic Analysis: Determine the degradation rate constants and half-life of this compound under each stress condition by plotting the concentration of this compound versus time.

Visualizations

Experimental Workflow for Solubility Determination

References

Biological Activities of Dehydroacetic Acid Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroacetic acid (DHA), a pyrone derivative, has garnered significant attention in medicinal chemistry due to its versatile coordination capabilities and the diverse biological activities exhibited by its metal complexes. This technical guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the biological activities of metal complexes derived from this compound and its Schiff base derivatives. The enhanced biological potency of these complexes compared to the free ligands underscores their potential as therapeutic agents. This document details their antimicrobial and anticancer properties, supported by quantitative data, experimental methodologies, and mechanistic insights.

Synthesis of this compound Schiff Base Metal Complexes

The general synthetic route involves a two-step process: the formation of a Schiff base ligand followed by complexation with a metal salt.

Experimental Protocol: Synthesis of Schiff Base Ligand

-

Reaction Setup: An equimolar solution of this compound and a primary amine (e.g., an aromatic or aliphatic amine) is prepared in a suitable solvent, typically absolute ethanol.

-

Condensation: The mixture is refluxed for a period of 3 to 5 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the Schiff base. The solid product is collected by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure Schiff base ligand.[1][2]

Experimental Protocol: Synthesis of Metal Complex

-

Ligand Dissolution: The synthesized Schiff base ligand (0.01 mol) is dissolved in a hot methanolic solution (25 mL).

-

Metal Salt Addition: A methanolic solution (25 mL) of the desired metal chloride or acetate (0.01 mol) is added dropwise to the hot ligand solution with constant stirring.[2]

-

pH Adjustment and Reflux: The pH of the reaction mixture is adjusted to approximately 7.5-8.5 by the addition of alcoholic ammonia. The mixture is then refluxed for about 3 hours.[2]

-

Isolation and Purification: The resulting colored precipitate of the metal complex is filtered in a hot state, washed sequentially with hot methanol and petroleum ether, and finally dried in a vacuum desiccator over anhydrous calcium chloride.[2]

Figure 1: General workflow for the synthesis of DHA Schiff base metal complexes.

Antimicrobial Activities

Metal complexes of this compound often exhibit significantly enhanced antimicrobial activity compared to the parent DHA molecule or the corresponding Schiff base ligands. This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms.[2]

Quantitative Data

The antimicrobial efficacy is typically evaluated by measuring the zone of inhibition in disc diffusion assays and determining the Minimum Inhibitory Concentration (MIC).

| Complex/Ligand | Organism | Zone of Inhibition (mm) | Concentration | Reference |

| Zn(II)-L1 | Staphylococcus aureus | 13 | 500 ppm | [2] |

| Zn(II)-L1 | Staphylococcus aureus | 17 | 1000 ppm | [2] |

| Zn(II)-L1 | Escherichia coli | 12 | 500 ppm | [2] |

| Zn(II)-L1 | Escherichia coli | 16 | 1000 ppm | [2] |

| Zn(II)-L2 | Staphylococcus aureus | 14 | 500 ppm | [2] |

| Zn(II)-L2 | Staphylococcus aureus | 18 | 1000 ppm | [2] |

| Zn(II)-L2 | Escherichia coli | 13 | 500 ppm | [2] |

| Zn(II)-L2 | Escherichia coli | 17 | 1000 ppm | [2] |

| Ligand L1 | Staphylococcus aureus | 10 | 1000 ppm | [2] |

| Ligand L1 | Escherichia coli | 9 | 1000 ppm | [2] |

| Ligand L2 | Staphylococcus aureus | 11 | 1000 ppm | [2] |

| Ligand L2 | Escherichia coli | 10 | 1000 ppm | [2] |

L1 and L2 represent different Schiff base ligands derived from DHA.

| Complex/Ligand | Organism | MIC (µg/mL) | Reference |

| Enamine derivative 4b | E. coli | - | [3] |

| Enamine derivative 4d | S. aureus | - | [3] |

| Quercetin-Ga(III) complex | Various bacteria | ≤ 250 | [4] |

| Cu(II)-H2bbppd complex | Various bacteria | ≤ 250 | [4] |

Note: Specific MIC values for DHA complexes were not consistently available in the reviewed literature, hence related compounds are presented for context.

Experimental Protocol: Disc Diffusion Method

-

Media Preparation: A suitable nutrient agar medium is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the solidified agar.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Figure 2: Workflow for the disc diffusion antimicrobial susceptibility test.

Anticancer Activities

A significant area of research for DHA metal complexes is their potential as anticancer agents. Many of these complexes have demonstrated potent cytotoxic activity against various human cancer cell lines, often with greater efficacy than the parent ligands or even established chemotherapeutic drugs like cisplatin.[1]

Quantitative Data

The anticancer activity is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| Organotin(IV) Complex 1a | MCF-7 | 0.043 ± 0.001 | [1] |

| Organotin(IV) Complex 1a | MDA-MB-231 | 0.031 ± 0.002 | [1] |

| Organotin(IV) Complex 2a | MCF-7 | 0.052 ± 0.002 | [1] |

| Organotin(IV) Complex 2a | MDA-MB-231 | 0.029 ± 0.001 | [1] |

| Cisplatin (Control) | MCF-7 | 0.081 ± 0.005 | [1] |

| Cisplatin (Control) | MDA-MB-231 | 0.076 ± 0.003 | [1] |

| Quercetin-Cu(II) Complex 50 | MCF-7 | low micromolar | [5] |

| Quercetin-Cu(II) Complex 50 | MDA-MB-231 | low micromolar | [5] |

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.

Mechanisms of Biological Activity

The enhanced biological activity of DHA metal complexes is a result of their interaction with key cellular components and pathways. The primary mechanisms of action identified are DNA cleavage and the induction of apoptosis.

DNA Cleavage

Many transition metal complexes can interact with and cleave DNA, which is a primary target for anticancer drugs. This cleavage can occur through two main pathways:

-

Oxidative Cleavage: In the presence of a reducing agent (like H₂O₂) or through photoreactivation, the metal center can generate reactive oxygen species (ROS) such as hydroxyl radicals. These highly reactive species can abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission.

-

Hydrolytic Cleavage: The metal ion can act as a Lewis acid, coordinating to the phosphodiester linkage of DNA and facilitating its hydrolytic cleavage. This mechanism mimics the action of natural metallonucleases.

Figure 3: Proposed mechanisms of DNA cleavage by DHA metal complexes.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. DHA metal complexes have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

-

Intrinsic Pathway: The complex can induce mitochondrial stress, leading to the generation of ROS. This disrupts the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, causing mitochondrial outer membrane permeabilization (MOMP).[6][7] This releases cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[8][9]

-

Extrinsic Pathway: While less detailed in the context of DHA complexes, this pathway generally involves the binding of the complex (or its downstream effects) to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.

The convergence point of these pathways is the activation of executioner caspases like caspase-3 and caspase-7, which are responsible for the morphological and biochemical hallmarks of apoptosis.[5][10]

Figure 4: Signaling pathways for apoptosis induced by DHA metal complexes.

Conclusion

Metal complexes of this compound and its derivatives represent a promising class of compounds with significant biological potential. Their enhanced antimicrobial and anticancer activities, often surpassing those of the uncomplexed ligands, make them attractive candidates for further drug development. The primary mechanisms of action appear to involve interaction with DNA and the induction of apoptotic cell death through caspase-dependent pathways. This guide provides a foundational understanding for researchers and professionals in the field, summarizing key data and methodologies to facilitate further investigation into these versatile and potent molecules. Future research should focus on elucidating more detailed mechanistic pathways, conducting in vivo studies, and optimizing the structures of these complexes to improve their therapeutic index.

References

- 1. New Organotin (IV) Compounds Derived from this compound and Thiosemicarbazides: Synthesis, Rational Design, Cytotoxic Evaluation, and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsyn.org [pubs.rsyn.org]

- 3. Synthesis and antibacterial activities of enamine derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities [mdpi.com]

- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antifungal and Antibacterial Spectrum of Dehydroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroacetic acid (DHA), a pyrone derivative, is a widely utilized antimicrobial agent in the food, cosmetic, and pharmaceutical industries. Its broad-spectrum efficacy against a variety of microorganisms, coupled with a favorable safety profile at low concentrations, makes it a subject of ongoing interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the antifungal and antibacterial spectrum of DHA, presenting quantitative data on its inhibitory and cidal concentrations against various microorganisms. Detailed experimental protocols for assessing its antimicrobial activity are provided, along with a visualization of its proposed mechanism of action. This document aims to serve as a valuable resource for scientists engaged in the research and development of novel antimicrobial agents and formulations.

Introduction

This compound (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a synthetic organic compound known for its potent antimicrobial properties.[1] It is effective against a broad range of bacteria and fungi, including yeasts and molds.[1][2] Its utility as a preservative is well-established, preventing the growth of spoilage microorganisms and extending the shelf life of various products.[1] The increasing demand for effective and safe antimicrobial agents has spurred further investigation into the precise spectrum of DHA's activity and its mechanisms of action. Understanding these aspects is crucial for optimizing its current applications and exploring new therapeutic and industrial uses.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi. The following tables summarize the available quantitative data on its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) against various microorganisms.

Antibacterial Spectrum

DHA has demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 420 | 1690 | [3] |

| Staphylococcus aureus | ATCC 6538 | 840 | 1690 | [3] |

Table 1: Antibacterial Activity of this compound

Antifungal Spectrum

DHA is particularly effective against a wide range of fungi, including yeasts and molds.

| Fungus | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Aspergillus flavus | ATCC 26949 | 0.5 | - | |

| Geotrichum citri-aurantii | N/A | - | - |

Table 2: Antifungal Activity of this compound (Note: Quantitative data for a broad range of fungi is limited in publicly available literature. The provided data for A. flavus is from a study on solid substrate and may not be directly comparable to broth microdilution results. The study on G. citri-aurantii focused on the mechanism of action of sodium dehydroacetate and did not provide MIC/MFC values.)

Mechanism of Action

The precise molecular mechanisms underlying the antimicrobial activity of this compound are still under investigation. However, current research points to a multi-targeted approach involving the disruption of cellular integrity and the inhibition of essential enzymatic processes.

Disruption of Cell Membrane Integrity

One of the primary proposed mechanisms of DHA is the disruption of the microbial cell membrane. This is thought to occur through the interaction of DHA with the phospholipid bilayer, leading to increased membrane permeability. This disruption can result in the leakage of essential intracellular components, such as ions, metabolites, and macromolecules, ultimately leading to cell death. A study on the closely related sodium dehydroacetate against Geotrichum citri-aurantii demonstrated a visible alteration in membrane permeability, leading to a loss of cytoplasm and plasmolysis. This study also observed a decrease in intracellular ATP content and an increase in Na+/K+-ATPase activity, suggesting a disturbance in energy metabolism and ion homeostasis as a consequence of membrane disruption.

Inhibition of Key Enzymes

This compound is also believed to exert its antimicrobial effects by inhibiting the activity of essential microbial enzymes. While specific enzyme targets are not yet fully elucidated, it is hypothesized that DHA may interfere with enzymes involved in critical metabolic pathways, such as those responsible for DNA and RNA synthesis. By binding to the active sites or allosteric sites of these enzymes, DHA could disrupt their function, leading to the cessation of vital cellular processes and ultimately inhibiting microbial growth.

Proposed Interference with Quorum Sensing

A more recent hypothesis suggests that as an α-pyrone, this compound may interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). QS systems regulate a variety of processes in bacteria, including biofilm formation and the expression of virulence factors. It is proposed that DHA may act as an antagonist to the signaling molecules (autoinducers) involved in QS, thereby disrupting these coordinated bacterial behaviors. This interference could make bacteria more susceptible to other antimicrobial agents and the host immune system. Further research is needed to validate this proposed mechanism and identify the specific components of the QS pathways that are affected by DHA.

Experimental Protocols

The following sections provide detailed methodologies for determining the antimicrobial activity of this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for DHA.

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) or Ethanol (absolute)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or absolute ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL). DHA is sparingly soluble in water but soluble in organic solvents.

-

Vortex the tube until the DHA is completely dissolved.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

-

Store the stock solution at -20°C until use.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Prepared this compound stock solution

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Dispense 50 µL of the appropriate sterile broth medium into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well will serve as a growth control (no DHA), and the twelfth well will be a sterility control (no inoculum).

-

Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast in each well.

-

Add 50 µL of the diluted inoculum to each well, except for the sterility control wells.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of DHA in which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This method determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

-

MIC plate from the previous experiment

-

Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile micropipette and tips

-

Cell spreader

Procedure:

-

Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that shows no visible growth.

-

Spot-plate or spread the aliquot onto a fresh, appropriately labeled agar plate.

-

Incubate the agar plates under the same conditions as the MIC plates.

-

After incubation, observe the plates for colony growth.

-

The MBC or MFC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC and MBC/MFC determination.

Proposed Mechanism of Action of this compound

Caption: Proposed multi-target mechanism of this compound.

Conclusion

This compound remains a significant antimicrobial agent with a broad spectrum of activity against bacteria and fungi. While its efficacy is well-documented, this guide highlights the need for more comprehensive quantitative data across a wider range of microorganisms to fully delineate its antimicrobial profile. The provided experimental protocols offer a standardized approach for researchers to evaluate the activity of DHA and its derivatives. Furthermore, the proposed mechanisms of action, including cell membrane disruption, enzyme inhibition, and potential interference with quorum sensing, provide a foundation for future research into its precise molecular targets. A deeper understanding of these mechanisms will be instrumental in the development of new and improved antimicrobial strategies for various applications in the pharmaceutical, cosmetic, and food industries.

References

Dehydroacetic Acid as a Precursor for Pyridone Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of dehydroacetic acid (DHA) as a starting material for the synthesis of substituted 4-pyridones. While this compound is not a direct precursor to dimethyl-4-pyridones, it serves as a readily available and versatile platform for the synthesis of key monomethylated pyridone intermediates, which are valuable scaffolds in medicinal chemistry and materials science. This document details the primary synthetic pathway from DHA to 4-hydroxy-6-methyl-2-pyridone, including a thorough experimental protocol and quantitative data. Furthermore, it explores alternative synthetic routes to achieve various dimethyl-4-pyridone isomers.

Synthesis of 4-Hydroxy-6-methyl-2-pyridone from this compound

The conversion of this compound to a pyridone derivative is a well-established two-step process. The first step involves the hydrolysis of this compound to remove the acetyl group, yielding 4-hydroxy-6-methyl-2H-pyran-2-one. The subsequent reaction of this intermediate with ammonia or a primary amine leads to the formation of the corresponding pyridone.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis of 4-hydroxy-6-methyl-2-pyridone from this compound.

| Step | Reaction | Reagents | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Hydrolysis of this compound | 92% Sulfuric Acid | 130 | 10 min | 86 | [1] |

| 2 | Formation of 4-Hydroxy-6-methyl-2-pyridone | 28% Ammonium Hydroxide | Room Temperature | 10 min | 80 | [2] |

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one [1]

-

To a 25 mL flask, add this compound (1 mmol) and a 92% aqueous solution of sulfuric acid (5 mmol).

-

Heat the mixture to 130 °C for 10 minutes.

-

While the mixture is still warm, carefully pour it into a beaker containing crushed ice.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water.

-

The isolated white solid is 4-hydroxy-6-methylpyran-2-one.

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one [2]

-

In a 25 mL flask, place 4-hydroxy-6-methylpyran-2-one (1 mmol).

-

Under stirring, add a 28% aqueous solution of ammonium hydroxide (5 mmol).

-

Continue stirring the mixture at room temperature for 10 minutes.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water.

-

The isolated product is 4-hydroxy-6-methylpyridin-2(1H)-one.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway from this compound to 4-hydroxy-6-methyl-2-pyridone and the general experimental workflow.

References

The Pyrone Ring of Dehydroacetic Acid: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, is a remarkably versatile scaffold in organic synthesis, primarily owing to the rich and varied reactivity of its constituent pyrone ring. This technical guide provides an in-depth exploration of the chemical transformations involving the pyrone moiety of DHA, offering insights into its behavior with a range of reagents and under diverse reaction conditions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and the development of new therapeutic agents.

Overview of the Reactivity of the Pyrone Ring in this compound

The chemical behavior of this compound is dictated by the presence of multiple electrophilic and nucleophilic centers within its structure. The pyrone ring itself, along with the acetyl substituent at the C-3 position, presents several sites susceptible to chemical attack. Nucleophiles can target the carbonyl carbons of the acetyl group and the lactone, as well as the electrophilic C-6 and C-2 positions, which can lead to ring-opening reactions. Conversely, the electron-rich C-3 and C-5 positions are prone to attack by electrophiles.[1] This multifaceted reactivity makes DHA a valuable precursor for a wide array of chemical transformations.

Nucleophilic Attack on the Pyrone Ring

Nucleophilic attack is a cornerstone of this compound chemistry, leading to a diverse range of heterocyclic systems. The nature of the nucleophile and the reaction conditions determine whether the pyrone ring remains intact or undergoes ring-opening and subsequent rearrangement.

Reaction with Amine Nucleophiles: Synthesis of Pyridinones

Primary amines react with this compound to yield pyridinone derivatives. This transformation involves a nucleophilic attack on the pyrone ring, leading to its opening and subsequent recyclization to form the more stable pyridinone ring system.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methyl-2-pyridone from this compound

-

Materials: this compound, ammonium hydroxide, sulfuric acid.

-

Procedure:

-

This compound is first deacetylated by treatment with sulfuric acid to yield 4-hydroxy-6-methyl-2-pyrone.

-

The resulting pyrone derivative is then treated with ammonium hydroxide. The ammonia acts as a nucleophile, attacking the lactone carbonyl group.

-

This attack leads to the opening of the pyrone ring.

-

Subsequent intramolecular cyclization and dehydration result in the formation of 4-hydroxy-6-methyl-2-pyridone.

-

Reaction with Hydrazine: A Gateway to Pyrazoles

The reaction of this compound with hydrazine hydrate is a well-established method for the synthesis of pyrazole derivatives. This reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization and dehydration, which can occur with or without the opening of the pyrone ring depending on the reaction conditions. Often, the reaction is performed on chalcones derived from DHA.

Experimental Protocol: Synthesis of Pyrazoles from this compound-Derived Chalcones [2]

-

Materials: this compound-derived chalcone, hydrazine hydrate, glacial acetic acid.

-

Procedure:

-

A solution of the chalcone (0.01 mole) is prepared in glacial acetic acid (20 mL).

-

Hydrazine hydrate (0.01 mole) is added to the solution.

-

The reaction mixture is refluxed for 5 hours.

-

After cooling, the mixture is poured into ice water.

-

The resulting solid product is filtered, washed with water, and recrystallized from ethanol to yield the pyrazole derivative.[2]

-

Table 1: Synthesis of Pyrazole Derivatives from this compound Chalcones

| Chalcone Reactant | Product | Yield (%) |

| 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrone | 3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 75 |

| 3-(4-methoxycinnamoyl)-4-hydroxy-6-methyl-2-pyrone | 3-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 80 |

| 3-(4-chlorocinnamoyl)-4-hydroxy-6-methyl-2-pyrone | 3-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 78 |

Data sourced from reference[2]

Electrophilic Substitution on the Pyrone Ring

The electron-rich nature of the pyrone ring in this compound allows for electrophilic substitution reactions to occur, primarily at the C-3 and C-5 positions.

Bromination of this compound

The bromination of this compound is a key example of electrophilic substitution. This reaction typically occurs at the C-3 position, replacing the acetyl group, or at the C-5 position if the C-3 position is already substituted.

Experimental Protocol: Bromination of this compound

-

Materials: this compound, bromine, glacial acetic acid.

-

Procedure:

-

This compound is dissolved in glacial acetic acid.

-

A solution of bromine in glacial acetic acid is added dropwise to the DHA solution with stirring.

-

The reaction is typically carried out at room temperature and stirred for several hours.

-

The product, 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one, can be isolated by precipitation upon addition of water and subsequent filtration.

-

Cycloaddition Reactions

The unsaturated nature of the pyrone ring in this compound makes it a suitable substrate for cycloaddition reactions, providing a route to complex polycyclic structures.

Photochemical [2+2] Cycloaddition

This compound undergoes photochemical [2+2] cycloaddition reactions with olefins.[3] This reaction involves the excitation of the pyrone ring to a triplet state, which then reacts with the ground state olefin to form a cyclobutane ring.

Experimental Protocol: Photochemical [2+2] Cycloaddition of this compound with Olefins [3]

-

Materials: this compound, olefin (e.g., cyclohexene), solvent (e.g., acetone).

-

Procedure:

-

A solution of this compound and the olefin in a suitable solvent is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for 30 minutes.

-

The reaction mixture is irradiated with a high-pressure mercury lamp (typically >300 nm) with continuous stirring.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography.

-

Ring-Opening Reactions

The lactone functionality of the pyrone ring in this compound is susceptible to cleavage by strong nucleophiles, leading to ring-opened products. The stability of the pyrone ring is pH-dependent, with ring-opening being more favorable under basic conditions.

Base-Catalyzed Ring Opening

In the presence of strong bases such as sodium hydroxide or potassium hydroxide, the pyrone ring of this compound can be opened to form a salt of a carboxylic acid. Subsequent acidification can lead to the corresponding open-chain keto-acid, which may exist in equilibrium with its cyclic hemiacetal form. Mechanistic studies have shown that the ring-opening and decarboxylation of 2-pyrones are influenced by the solvent and the acidity of the reaction environment.[4][5]

Knoevenagel Condensation: Synthesis of Chalcone Analogs

The active methylene group of the acetyl substituent at the C-3 position of this compound can participate in Knoevenagel condensation reactions with aromatic aldehydes. This reaction is a pivotal step in the synthesis of a wide variety of chalcone analogs, which are valuable intermediates for the synthesis of other heterocyclic compounds like pyrazoles and pyridines.[2]

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde [6]

-

Materials: this compound, benzaldehyde, piperidine, isopropanol.

-

Procedure:

-

A mixture of this compound (1 mmol) and benzaldehyde (1 mmol) is dissolved in isopropanol.

-

A catalytic amount of piperidine is added to the solution.

-